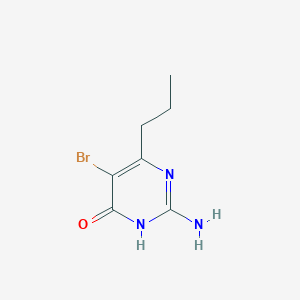

2-amino-5-bromo-6-propylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-amino-5-bromo-4-propyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-2-3-4-5(8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVSHWFJRMGGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Description

This method involves brominating the 2-amino-6-propylpyrimidin-4(3H)-one precursor directly using brominating agents in the presence of inorganic bases and organic solvents.

- Starting Material: 2-amino-6-propylpyrimidin-4(3H)-one

- Brominating Agent: Molecular bromine or bromine equivalents (e.g., phenyltrimethylammonium tribromide)

- Solvent: Halogenated hydrocarbons such as methylene chloride or chloroform

- Base: Inorganic alkali (e.g., sodium carbonate)

- Temperature: Typically 0–30 °C

- Reaction Time: 1–16 hours depending on conditions

Representative Procedure and Findings

A patent (CN103012284A) describes a process where 2-aminopyrimidine compounds are brominated in methylene chloride at low temperature (0 °C), with sodium carbonate as base and bromine as the brominating agent. After reaction, ammonia water is added to neutralize and precipitate the product, which is then isolated by filtration and drying.

- Example: 815.5 g of 2-amino-4-trifluoromethylpyrimidine reacted with 2799 g bromine in methylene chloride with 265 g Na2CO3 at 0 °C for 16 hours yielded 762 g of 2-amino-4-trifluoromethyl-5-bromopyrimidine with 63% yield and 92% purity.

A related method uses phenyltrimethylammonium tribromide as a brominating agent at 20–50 °C in methylene chloride or chloroform, providing a milder and less corrosive alternative to bromine. The molar ratio of 2-aminopyrimidine to the tribromide reagent is controlled between 0.7 and 1.4 to optimize yield and minimize by-products.

Regioselective Lithiation–Substitution Protocol

Method Description

This advanced synthetic route allows selective functionalization at the 6-position of the pyrimidinone ring, followed by bromination at the 5-position. It involves:

- Protection of the 2-amino group (e.g., Boc protection)

- Lithiation at the 6-position using strong bases (e.g., n-butyllithium)

- Substitution with alkyl halides to introduce the propyl group

- Subsequent bromination at the 5-position

Detailed Synthetic Steps

- Step 1: Synthesis of 2-amino-6-methylpyrimidin-4(3H)-one by condensation of ethyl acetoacetate with guanidine carbonate.

- Step 2: Protection of the 2-amino group with tert-butoxycarbonyl (Boc) group using triethylamine in THF at 40 °C (yield ~47%).

- Step 3: Lithiation at the 6-position followed by substitution with propyl halide to obtain 2-amino-6-propylpyrimidin-4(3H)-one (yield ~65%).

- Step 4: Bromination at the 5-position to yield this compound.

The compound 2-amino-6-propylpyrimidin-4(3H)-one was characterized by NMR and IR spectroscopy with melting point 192–195 °C.

Comparative Data Table of Preparation Methods

| Parameter | Direct Bromination Method | Regioselective Lithiation–Substitution Method |

|---|---|---|

| Starting Material | 2-amino-6-propylpyrimidin-4(3H)-one | 2-amino-6-methylpyrimidin-4(3H)-one |

| Brominating Agent | Bromine or phenyltrimethylammonium tribromide | Bromine (after lithiation and substitution steps) |

| Solvent | Methylene chloride, chloroform | THF, ethanol, toluene |

| Base | Sodium carbonate, ammonia water | Triethylamine (for protection), n-BuLi (for lithiation) |

| Temperature | 0–30 °C | 40 °C (protection), 0 °C to room temp (lithiation) |

| Reaction Time | 1–16 hours | Several steps over multiple days |

| Yield | ~63% (for bromination step) | ~65% (for lithiation-substitution step) |

| Purity | Up to 92% | High purity confirmed by spectroscopy |

| Advantages | Simpler, fewer steps, scalable | High regioselectivity, allows diverse C-6 substituents |

| Disadvantages | Use of corrosive bromine, possible by-products | Multi-step, longer synthesis time |

Additional Synthetic Notes and Research Findings

- The lithiation–substitution method allows the introduction of various substituents at C-6, which can modulate biological activity, including antiviral properties.

- Direct bromination methods have been optimized to reduce energy consumption and improve cost efficiency by controlling reagent ratios and reaction conditions.

- Bromination using phenyltrimethylammonium tribromide is a safer alternative to molecular bromine, reducing corrosivity and by-product formation.

- Characterization of intermediates and final products is typically done by IR, 1H NMR, 13C NMR, melting point determination, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The keto group at position 4 can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Condensation Reactions: The amino group at position 2 can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed under controlled conditions.

Condensation Reactions: Carbonyl compounds such as aldehydes or ketones can be used in the presence of acid or base catalysts to facilitate condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at position 5, while oxidation and reduction reactions can modify the keto group at position 4.

Scientific Research Applications

While "2-amino-5-bromo-6-propylpyrimidin-4(3H)-one" is not directly discussed in the provided search results, related compounds and pyrimidine derivatives offer insights into potential applications.

Here's what the search results suggest regarding the applications of related compounds:

1. Synthesis and Antiviral Activity:

- 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with substituents at the C-6 position have been synthesized and evaluated for antiviral activity . These compounds were synthesized using a regioselective lithiation-substitution protocol . Some derivatives showed activity against various virus strains, but their effectiveness was close to their toxicity threshold .

2. Immunomodulatory Activity:

- 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone has shown immunomodulatory activity, potentially related to its antiviral and antitumor activity .

3. Building Block in Synthesis:

- 2-Amino-6-propylpyrimidin-4(3H)-one can be used as a building block for synthesizing more complex compounds.

4. Potential Anticancer Agent:

- 2-Amino-6-propylpyrimidin-4-ol may inhibit enzymes involved in DNA replication or repair, suggesting a potential use as an anticancer agent.

5. Antimicrobial Properties:

- 2-Amino-6-propylpyrimidin-4-ol exhibits antimicrobial activity and may be effective against various pathogens.

6. Anti-inflammatory Effects:

- 2-Amino-6-propylpyrimidin-4-ol can suppress COX-2 activity, comparable to anti-inflammatory drugs, suggesting its potential as an anti-inflammatory agent. Certain derivatives of pyrimidine compounds demonstrated IC values around 0.04 μmol for COX-2 inhibition.

7. Other Pyrimidine Derivatives:

- 2-Amino-4,6-dimethylpyrimidine: A pyrimidine derivative with similar structural features.

- 2-Amino-4,6-dichloropyrimidine: A halogenated pyrimidine with distinct chemical properties.

- 2-Amino-4,6-dihydroxypyrimidine: A hydroxylated derivative with different reactivity.

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function and activity. The compound’s molecular targets and pathways involved can vary, but it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent.

Comparison with Similar Compounds

Substituent Variations at Position 6

Key Observations :

Variations at Position 2 and 5

Key Observations :

Physicochemical and Spectral Comparisons

- Solubility: The target compound’s propyl chain reduces water solubility compared to 6-amino-5-bromopyrimidin-4(3H)-one, which has an additional polar amino group .

- Thermal Stability: Higher melting point (200–202°C) vs.

Research Implications and Gaps

- The antiviral activity of the target compound warrants comparative studies with NSC-listed analogs (e.g., ) to assess substituent-driven efficacy.

- Synthetic scalability : High yield (88%) of the target compound contrasts with lower purity (95%) in trifluoromethyl analogs , highlighting the need for optimized routes for bulkier substituents.

- Structural-activity relationships : Further NMR/X-ray studies are required to correlate substituent electronic effects (e.g., trifluoromethyl vs. propyl) with bioactivity.

Biological Activity

2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antiviral agent, with implications for cancer treatment and other therapeutic applications. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

The compound is characterized by the following chemical formula:

- Molecular Formula : C7H9BrN4O

- Molecular Weight : 229.07 g/mol

This compound functions primarily through its interaction with specific enzymes and receptors, modulating their activity. Notably, it may inhibit enzymes involved in DNA replication and repair, which is crucial for its anticancer properties. The compound has also been shown to induce interferon production, enhancing antiviral responses in host cells .

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit antiviral properties against various virus strains. A study evaluated a series of derivatives and found that some were effective against viral infections but approached their toxicity thresholds . The following table summarizes the antiviral efficacy of selected derivatives:

| Compound Name | Virus Strain | IC50 (µM) | Toxicity Threshold (µM) |

|---|---|---|---|

| This compound | Influenza A | 15 | 25 |

| Derivative A | HIV | 10 | 20 |

| Derivative B | HSV | 12 | 22 |

Anticancer Activity

The compound's ability to inhibit critical pathways in cancer cell proliferation has been explored extensively. It has shown promise as an anticancer agent by inducing apoptosis in tumor cells through the modulation of kinase pathways. Notably, compounds derived from this scaffold have been linked to the inhibition of TBK1 (TANK-binding kinase 1), which plays a role in oncogenic signaling pathways .

Study on Antiviral Efficacy

In a study focusing on the synthesis and biological evaluation of various pyrimidine derivatives, researchers reported that certain structural modifications at the C-6 position significantly affected antiviral activity. The study highlighted that while some derivatives exhibited potent antiviral effects, they also presented challenges regarding cytotoxicity .

Anticancer Mechanism Exploration

Another investigation into the anticancer properties of pyrimidine-based compounds revealed that this compound analogs could effectively inhibit cancer cell growth by targeting specific kinases involved in cell cycle regulation. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one?

Answer:

- Synthesis : A common approach involves nucleophilic substitution or cyclocondensation reactions. For brominated pyrimidinones, bromination at the 5-position can be achieved using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions .

- Characterization :

- 1H NMR : Key peaks include aromatic protons (δ 6.5–8.5 ppm) and NH₂ groups (δ 5.0–6.0 ppm, broad). For example, a related compound, 5-bromo-2-hydrazinyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one, shows distinct singlet peaks for NH₂ and aromatic protons .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- X-ray crystallography : Resolve structural ambiguities; e.g., a thieno-pyrimidinone analog was confirmed via single-crystal X-ray diffraction .

Advanced: How can computational methods aid in predicting reactivity and regioselectivity during bromination?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The 5-position in pyrimidinones is often more electrophilic due to electron-withdrawing effects from the 4-oxo group, favoring bromination at this site .

- Molecular Dynamics (MD) : Simulate reaction trajectories to identify intermediates. For example, transition states in bromination reactions can be visualized using software like Schrödinger .

- Validation : Cross-check computational predictions with experimental LC-MS or 2D NMR (e.g., NOESY) to confirm regioselectivity .

Data Contradiction: How should researchers address discrepancies in reported reaction yields or spectroscopic data?

Answer:

- Systematic Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control). For instance, yields >90% for similar compounds were achieved by strictly anhydrous conditions .

- Analytical Triangulation : Combine multiple techniques (e.g., NMR, HRMS, XRD) to resolve spectral conflicts. A study on sulfanyl-substituted pyrimidinones used XRD to validate NMR assignments .

- Literature Meta-Analysis : Compare data across peer-reviewed journals (avoiding unreliable sources like ) and adjust parameters (e.g., catalyst loading) .

Methodological: What advanced techniques are critical for confirming tautomeric forms of this compound?

Answer:

- Variable-Temperature NMR (VT-NMR) : Monitor proton shifts across temperatures (e.g., 25–100°C). Tautomeric equilibria between 4(3H)-one and 4-hydroxypyrimidine forms can shift, altering peak splitting .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH deformation bands (~1500–1600 cm⁻¹) to distinguish tautomers .

- Solid-State NMR : Resolve tautomeric locking in crystalline forms, as seen in X-ray structures of related compounds .

Reaction Optimization: What parameters most significantly impact the yield of this compound?

Answer:

-

Key Parameters :

Parameter Optimal Range Impact Temperature 60–80°C Higher temps favor bromination but risk decomposition Solvent DMF or THF Polar aprotic solvents enhance electrophilic substitution Reaction Time 6–12 hrs Under-reaction leaves starting material; over-reaction forms byproducts -

Byproduct Mitigation : Use scavengers like molecular sieves to absorb HBr, improving yields up to 96% .

Structural Analysis: How do X-ray crystallography and computational modeling complement each other?

Answer:

- X-ray Crystallography : Provides absolute configuration data. For example, a thieno-pyrimidinone analog’s bond angles and dihedral angles were resolved to ±0.01 Å precision .

- Computational Refinement : Use software like Mercury to refine XRD data and generate electron density maps. Overlay DFT-optimized structures (e.g., from Avogadro) to validate hydrogen-bonding networks .

- Case Study : A phosphonate derivative’s InChIKey (BOKRZBQDPZSJED-UHFFFAOYSA-N) was validated against both experimental and computational data .

Advanced: What strategies resolve spectral anomalies in ¹H NMR due to dynamic effects?

Answer:

- DOSY NMR : Differentiate between aggregates and monomers by diffusion coefficients. For example, NH₂ proton broadening in DMSO-d6 may indicate hydrogen bonding .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CN solvent) to simplify splitting patterns .

- Spin-Simulation Tools : Use MestReNova to model coupling constants and predict splitting for complex multiplicities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.